Ethyl 2-benzylcyclopropane-1-carboxylate

Lipophilicity Membrane permeability Physicochemical property

Researchers face false equivalence when substituting cyclopropane esters with non-benzyl or phenyl analogs, invalidating SAR. This specific scaffold (CAS 78987-78-7) provides measurable differentiation: - LogP 2.43 vs. phenyl analogs for permeability tuning without solubility loss - 279.5°C boiling point & 115°C flash point for safe thermal processing - Conformationally rigid cyclopropane + UV-active benzyl for HPLC tracking - Ethyl ester as hydrolyzable pro-moiety in medicinal chemistry 95% purity, ideal for hit-to-lead and agrochemical intermediate synthesis.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 78987-78-7
Cat. No. B1266764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-benzylcyclopropane-1-carboxylate
CAS78987-78-7
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC1CC2=CC=CC=C2
InChIInChI=1S/C13H16O2/c1-2-15-13(14)12-9-11(12)8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3
InChIKeyKOACXUOASKUNMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Benzylcyclopropane-1-Carboxylate: Core Properties & Sourcing


Ethyl 2-benzylcyclopropane-1-carboxylate (CAS 78987-78-7) is a cyclopropane-containing ester with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol [1]. Its structure features a strained three-membered cyclopropane ring, an ethyl ester group, and a benzyl substituent at the 2-position of the ring . Key physicochemical properties include a density of 1.1 g/cm³, a boiling point of 279.5°C at 760 mmHg, a flash point of 115°C, and a calculated LogP of approximately 2.43, indicating moderate lipophilicity [1]. The compound is commercially available as a versatile small-molecule scaffold from multiple suppliers, typically at 95% purity, for research and development applications . Its strained cyclopropane core imparts unique conformational constraints and reactivity profiles that distinguish it from non-cyclopropane analogs, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis .

Cyclopropane scaffold for conformational constraint
Benzyl substituent modulates lipophilicity and π-stacking
Ethyl ester as pro-moiety or synthetic handle

Ethyl 2-Benzylcyclopropane-1-Carboxylate: Generic Substitution Risks


Generic substitution among cyclopropane carboxylate esters is not scientifically sound because even minor structural modifications—such as replacing the benzyl group with a phenyl ring or altering the ester moiety—can fundamentally alter steric bulk, electronic distribution, lipophilicity, and metabolic stability [1]. The benzyl group in ethyl 2-benzylcyclopropane-1-carboxylate introduces a flexible methylene spacer between the aromatic ring and the cyclopropane core, which modulates conformational freedom and π-stacking interactions in ways that a directly attached phenyl group cannot replicate [2]. Furthermore, the cyclopropane ring itself is conformationally rigid and highly strained, meaning that substituent placement dictates the accessible three-dimensional geometry of the molecule. In medicinal chemistry contexts, these subtle geometric and electronic differences directly impact target binding, selectivity, and pharmacokinetic profiles—making blind substitution a high-risk strategy that can invalidate structure-activity relationships . The quantitative evidence below demonstrates specific, measurable points of differentiation that justify preferential selection of this scaffold.

Property
Target (Benzyl)
Substitute (Phenyl)
Lipophilicity
Elevated LogP supports permeability studies
Lower LogP may reduce membrane partitioning
Steric & π-Stacking
Flexible methylene spacer enables conformational adaptation
Direct phenyl attachment limits geometry
Metabolic Context
Benzyl group may alter metabolic soft spots
Different oxidative profile, class effect may not transfer

Ethyl 2-Benzylcyclopropane-1-Carboxylate: Comparative Selection Evidence


Enhanced Lipophilicity vs. Phenyl Analog

Ethyl 2-benzylcyclopropane-1-carboxylate exhibits a calculated LogP of 2.43, which is measurably higher than the calculated LogP of its direct structural analog ethyl 2-phenylcyclopropane-1-carboxylate (estimated LogP ≈ 1.9–2.1 based on fragment-based calculations) [1]. This difference arises from the additional methylene unit in the benzyl group, which increases hydrophobic surface area and enhances partitioning into lipid environments. The elevated LogP of the benzyl-substituted compound predicts improved passive membrane permeability and potentially superior oral bioavailability or cellular uptake in biological assays, a critical parameter for hit-to-lead optimization campaigns where moderate lipophilicity is required to balance solubility and permeability .

Lipophilicity (LogP)
Class-level
Target: 2.43 Comparator (phenyl): ~1.9–2.1 Δ ≈ +0.3 to +0.5
Supports permeability screening context
Calculated values; verify experimentally
Lipophilicity Membrane permeability Physicochemical property Drug-likeness

Differentiated MW/PSA Profile for ADME

The target compound has a molecular weight of 204.26 g/mol and a calculated polar surface area (PSA) of 26.3 Ų [1]. In comparison, ethyl 2-phenylcyclopropane-1-carboxylate (CAS 97-71-2) has a molecular weight of 190.24 g/mol and a similar PSA (estimated ~26–27 Ų) . While the PSA values are nearly identical, the 14 Da increase in molecular weight for the benzyl derivative provides a subtle but meaningful shift in overall lipophilicity-to-size ratio that can be exploited in medicinal chemistry programs to fine-tune absorption, distribution, metabolism, and excretion (ADME) properties without altering hydrogen-bonding capacity. This incremental difference allows chemists to modulate target binding and pharmacokinetics while maintaining the core cyclopropane scaffold geometry .

MW/PSA Profile
Reported
Target: MW 204.26, PSA 26.3 Ų Comparator: MW 190.24, PSA ~26–27 ΔMW +14, ΔPSA ≈ 0
Allows ADME tuning without PSA change
Calculated PSA; empirical confirmation advised
Molecular weight Polar surface area ADME Drug-likeness Physicochemical property

Distinct Boiling and Flash Points

Ethyl 2-benzylcyclopropane-1-carboxylate exhibits a boiling point of 279.5°C at 760 mmHg and a flash point of 115°C [1]. Its direct phenyl analog, ethyl 2-phenylcyclopropane-1-carboxylate, has a reported boiling point of approximately 265–270°C at 760 mmHg and a flash point of approximately 105–110°C (estimated from vendor data) . The higher boiling point of the benzyl derivative (ΔT_bp ≈ 10–15°C) reflects increased molecular weight and van der Waals interactions, which directly impacts purification by distillation and thermal stability during storage and reaction workup. The elevated flash point also offers marginally improved safety margins for handling and shipping under certain regulatory frameworks, a practical consideration for procurement and laboratory-scale synthesis planning [2].

Thermal Properties
Reported
Target: BP 279.5°C, FP 115°C Comparator: BP ~265–270°C, FP ~105–110°C ΔBP +10–15°C, ΔFP +5–10°C
Supports distillation and handling safety
Vendor-reported values
Boiling point Flash point Thermal property Purification Distillation

Cyclopropane-Enhanced Metabolic Stability

Cyclopropane-containing carboxylic acid derivatives, as a class, exhibit prolonged metabolic half-life relative to analogous 3-arylpropionic acid derivatives lacking the cyclopropane ring. In rodent pharmacokinetic studies, cyclopropanecarboxylic acid analogs demonstrated extended half-life compared to unmodified 3-arylpropionic acids, an effect attributed to the cyclopropane ring blocking oxidative metabolism at the benzylic position [1]. While this specific comparison uses carboxylic acids rather than ethyl esters, the metabolic stabilization conferred by the cyclopropane ring is a class-level property that extends to ester derivatives once hydrolyzed in vivo. Ethyl 2-benzylcyclopropane-1-carboxylate incorporates both the metabolically stabilizing cyclopropane ring and the benzyl group, which itself can modulate metabolic soft spots. This class-level metabolic advantage is a key differentiator for programs seeking to improve in vivo exposure and duration of action without extensive scaffold optimization [2].

Metabolic Stability
Class-level
Cyclopropane class extends half-life (inferred from carboxylic acid studies)
May inform in vivo exposure design
Direct ester data unavailable; class inference only
Metabolic stability Cyclopropane Half-life Drug metabolism Bioisostere

Ethyl 2-Benzylcyclopropane-1-Carboxylate: Research & Industrial Applications


Hit-to-Lead: Lipophilicity & Permeability

The elevated LogP (2.43) of ethyl 2-benzylcyclopropane-1-carboxylate relative to its phenyl analog makes it a preferred scaffold in hit-to-lead campaigns where improved passive membrane permeability is required without sacrificing aqueous solubility. This compound is particularly suitable for targets located in intracellular compartments or those requiring penetration of lipid-rich tissues. The cyclopropane ring provides conformational rigidity that can lock bioactive conformations, while the ethyl ester serves as a pro-moiety that can be hydrolyzed to the active carboxylic acid in vivo .

Agrochemical Intermediate: Thermal Stability

With a boiling point of 279.5°C and a flash point of 115°C, ethyl 2-benzylcyclopropane-1-carboxylate offers practical advantages in agrochemical process development where thermal stability is essential for safe distillation and large-scale handling. The compound's cyclopropane core is a privileged motif in insecticide and herbicide design, and this specific ester can serve as a key intermediate in the synthesis of pyrethroid analogs or other cyclopropane-containing crop protection agents [1].

Chemical Biology Probe Synthesis

The combination of a strained cyclopropane ring, a benzyl group, and an ethyl ester provides a versatile platform for installing bioorthogonal handles (e.g., alkyne, azide) or affinity tags. The benzyl moiety offers a convenient UV chromophore for HPLC tracking, while the cyclopropane ring imparts conformational constraint that can probe target binding-site geometry. This scaffold is well-suited for generating probe molecules in chemical proteomics and target-engagement assays .

SAR: Lipophilicity vs. PSA Tradeoffs

The incremental difference in molecular weight (+14 Da) and similar polar surface area (26.3 Ų) compared to the phenyl analog makes ethyl 2-benzylcyclopropane-1-carboxylate an ideal comparator in SAR campaigns aimed at optimizing ADME properties while preserving hydrogen-bonding capacity. Researchers can use this compound to empirically test how subtle changes in hydrophobicity impact cellular potency, plasma protein binding, and metabolic clearance without confounding changes in PSA or hydrogen-bond donor/acceptor count .

Application
Selection Property
Validation Focus
Hit-to-lead permeability optimization
Elevated LogP vs. phenyl analog
Membrane permeability assay validation
Agrochemical process development
Higher boiling/flash points
Distillation and thermal stability validation
Bioorthogonal probe construction
Benzyl UV chromophore, cyclopropane constraint
Probe stability and target engagement
SAR ADME optimization
Incremental MW with preserved PSA
Cellular potency and ADME profiling

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